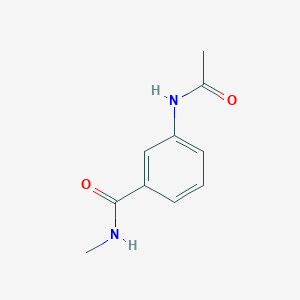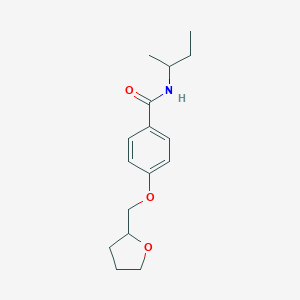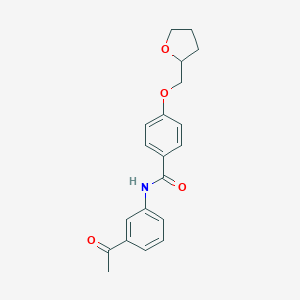![molecular formula C19H19BrN2O3 B267328 2-(4-bromophenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B267328.png)
2-(4-bromophenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromophenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide, commonly known as BPPA, is a chemical compound that has been widely used in scientific research. BPPA is a potent inhibitor of the protein-protein interaction between the transcription factor STAT3 and the Src homology 2 (SH2) domain of its upstream activator, Janus kinase 2 (JAK2). This interaction is crucial for the activation of STAT3, which is a key player in various cellular processes, including inflammation, immunity, and cancer.
Mecanismo De Acción
BPPA inhibits the protein-protein interaction between STAT3 and JAK2 by binding to the 2-(4-bromophenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide domain of JAK2. This prevents the phosphorylation of STAT3 by JAK2, thereby blocking the activation of STAT3 and downstream signaling pathways.
Biochemical and Physiological Effects:
BPPA has been shown to inhibit the growth and survival of cancer cells by inducing apoptosis and cell cycle arrest. BPPA has also been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines and promoting the production of anti-inflammatory cytokines. BPPA has been shown to have a low toxicity profile and is well tolerated in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of BPPA is its specificity for the STAT3-JAK2 pathway, which allows for the selective inhibition of this pathway without affecting other signaling pathways. BPPA is also a potent inhibitor, with an IC50 value in the low micromolar range. However, one limitation of BPPA is its low solubility in aqueous solutions, which can limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the use of BPPA in scientific research. One direction is the development of more potent and selective inhibitors of the STAT3-JAK2 pathway. Another direction is the investigation of the role of STAT3 in other cellular processes, such as metabolism and aging. Additionally, the potential use of BPPA in combination with other therapies, such as chemotherapy and immunotherapy, should be explored.
Métodos De Síntesis
The synthesis of BPPA involves the reaction of 4-bromoanisole with 4-(1-pyrrolidinylcarbonyl)phenylboronic acid in the presence of a palladium catalyst, followed by the reaction of the resulting intermediate with N-(tert-butoxycarbonyl)-glycine chloride. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
BPPA has been extensively used in scientific research to investigate the role of STAT3 in various cellular processes, including inflammation, immunity, and cancer. BPPA has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. BPPA has also been shown to modulate the immune response, suggesting its potential use in the treatment of autoimmune diseases.
Propiedades
Nombre del producto |
2-(4-bromophenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide |
|---|---|
Fórmula molecular |
C19H19BrN2O3 |
Peso molecular |
403.3 g/mol |
Nombre IUPAC |
2-(4-bromophenoxy)-N-[4-(pyrrolidine-1-carbonyl)phenyl]acetamide |
InChI |
InChI=1S/C19H19BrN2O3/c20-15-5-9-17(10-6-15)25-13-18(23)21-16-7-3-14(4-8-16)19(24)22-11-1-2-12-22/h3-10H,1-2,11-13H2,(H,21,23) |
Clave InChI |
IDMVDPITXVTZJD-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)Br |
SMILES canónico |
C1CCN(C1)C(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N-dimethyl-3-[(phenoxyacetyl)amino]benzamide](/img/structure/B267247.png)
![N-{3-[(ethylamino)carbonyl]phenyl}-2-furamide](/img/structure/B267248.png)
![N-{4-[(ethylamino)carbonyl]phenyl}isonicotinamide](/img/structure/B267249.png)
![N-methyl-3-[(phenylacetyl)amino]benzamide](/img/structure/B267250.png)


![N-[3-(acetylamino)phenyl]-3-bromo-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B267255.png)
![Methyl 4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}benzoate](/img/structure/B267258.png)
![Methyl 4-{[(3-methoxypropyl)amino]carbonyl}benzoate](/img/structure/B267259.png)

![N-[3-(isobutyrylamino)phenyl]-3-[(2-methyl-2-propenyl)oxy]benzamide](/img/structure/B267265.png)
![4-(allyloxy)-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B267266.png)
![2,4-diethoxy-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B267267.png)
![N-[2-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B267268.png)